1-(2-Phenylethenesulfonyl)piperazine
Overview
Description
1-(2-Phenylethenesulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a phenylethenesulfonyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-(2-Phenylethenesulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of piperazine with phenylethenesulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1-(2-Phenylethenesulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of piperazine derivatives with reduced sulfonyl groups.
Substitution: The phenylethenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Phenylethenesulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The phenylethenesulfonyl group can interact with enzymes and receptors, leading to the modulation of their activity. The piperazine ring can also interact with various biological molecules, enhancing the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Phenylethenesulfonyl)piperazine can be compared with other similar compounds, such as:
1-(2-Phenylethyl)piperazine: This compound features a phenylethyl group instead of a phenylethenesulfonyl group, leading to different chemical and biological properties.
1-(2-Phenylethenyl)piperazine: This compound has a phenylethenyl group, which lacks the sulfonyl functionality, resulting in different reactivity and applications.
1-(2-Phenylsulfonyl)piperazine: This compound has a phenylsulfonyl group, which is similar but lacks the ethene linkage, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of the piperazine ring and the phenylethenesulfonyl group, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-Phenylethenesulfonyl)piperazine is a sulfonylpiperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C₁₂H₁₇ClN₂O₂S
- Molecular Weight : 288.79 g/mol
- IUPAC Name : 1-[(E)-2-phenylethenyl]sulfonylpiperazine; hydrochloride
The synthesis of this compound typically involves the reaction of piperazine with 2-phenylethenesulfonyl chloride in the presence of a base like triethylamine. The compound's mechanism of action is primarily through its interaction with specific molecular targets, including enzymes and receptors, which modulate their activity. This interaction often leads to significant biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that piperazine derivatives can enhance the activity against various bacterial strains. For instance, a study highlighted the effectiveness of similar compounds in inhibiting the growth of pathogenic bacteria, suggesting that this compound may share similar properties .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, structure-activity relationship (SAR) analyses have revealed that piperazine derivatives can exhibit significant cytotoxicity against cancer cell lines:
Compound | Cell Line | IC50 (µM) | Comparison |
---|---|---|---|
This compound | T47D (breast cancer) | 1.42 | Less effective than doxorubicin (0.33 µM) |
Chalcone-piperazine derivative | A549 (lung cancer) | 0.19 | Better than cisplatin (11.54 µM) |
Mannich bases | Various cancer lines | 1.02 - 4.12 | Compared to doxorubicin |
The above table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. The compound's effectiveness varies across different cell lines, emphasizing the need for further investigation into its anticancer mechanisms.
Case Studies and Research Findings
- Piperazine Derivatives as Antineoplastic Agents : A study demonstrated that certain piperazine derivatives displayed potent antitumor activity against human cancer cell lines, with significant inhibition observed in T47D cells . The presence of specific substituents on the piperazine ring was crucial for enhancing activity.
- Mechanisms of Action : Research has indicated that these compounds may induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as therapeutic agents . Additionally, some studies suggest that they may interact with serotonin receptors, influencing neurotransmitter levels and potentially leading to behavioral effects .
- Toxicological Profiles : The safety profile of piperazine derivatives is critical, especially given their recreational use as designer drugs. Reports indicate that compounds like BZP (a related piperazine) can cause significant side effects, including cardiovascular issues and serotonin syndrome when misused .
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,14-9-7-13-8-10-14)11-6-12-4-2-1-3-5-12/h1-6,11,13H,7-10H2/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZQNDSKKYMCBA-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49675672 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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